molecular formula C23H19N3O5S B2426855 4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 391222-14-3

4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B2426855
CAS No.: 391222-14-3
M. Wt: 449.48
InChI Key: JJNCEUWODGJRNS-UHFFFAOYSA-N
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Description

4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a dioxoisoindoline core, which is a bicyclic structure containing nitrogen and oxygen atoms

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-25-22(28)19-13-10-16(14-20(19)23(25)29)24-21(27)15-8-11-18(12-9-15)32(30,31)26(2)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNCEUWODGJRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dioxoisoindoline Core: The dioxoisoindoline core can be synthesized through a cyclization reaction involving an appropriate anhydride and an amine. This step often requires the use of a dehydrating agent and elevated temperatures.

    Introduction of the Benzamide Group: The benzamide group can be introduced through an amidation reaction, where the dioxoisoindoline core is reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative. This reaction typically requires a base such as pyridine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of 4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or sulfonamide moieties are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide or sulfonamide compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide as an anticancer agent. Research indicates that compounds with similar structures exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. A study demonstrated that derivatives of sulfamoyl-benzenes can inhibit CAIX effectively, suggesting that this compound may also possess similar properties .

Inhibition of Kinases

Another promising application is in the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. A series of benzamide derivatives have been synthesized and tested for their ability to inhibit RET kinase activity, showing moderate to high potency in cellular assays. The structural modifications in these compounds can lead to enhanced selectivity and efficacy against specific cancer types .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties, particularly against bacterial infections. Compounds with similar structures have been shown to exhibit significant antibacterial activity by inhibiting folate synthesis pathways in bacteria. This suggests that 4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide may also be explored for its potential as an antimicrobial agent .

Case Study 1: Targeting Cancer Cells

In a study focusing on the design of novel RET kinase inhibitors, researchers synthesized various benzamide derivatives and tested their effects on cancer cell lines. Among these, certain compounds exhibited strong inhibition of cell proliferation driven by RET mutations. This highlights the potential for tailoring compounds like 4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide for targeted cancer therapies .

Case Study 2: Structure-Based Drug Design

Using computational modeling techniques, researchers investigated the binding affinities of related compounds to CAIX and other isozymes. The findings indicated that structural modifications could significantly enhance selectivity and binding strength, paving the way for the development of more effective anticancer drugs based on the sulfonamide framework .

Mechanism of Action

The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,2-diphenylacetamide
  • N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-(methylsulfonyl)benzamide
  • N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-(phenylsulfonyl)benzamide

Uniqueness

4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is unique due to its combination of a dioxoisoindoline core, a benzamide group, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the sulfonamide group may enhance its solubility and bioavailability, making it a more effective candidate for certain applications.

Biological Activity

4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The molecular formula of the compound is C22H23N3O6SC_{22}H_{23}N_{3}O_{6}S with a molecular weight of 457.5 g/mol. The structure includes a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC22H23N3O6S
Molecular Weight457.5 g/mol
CAS Number887221-63-8

Synthesis

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with isoindole structures. Various methods, including microwave-assisted synthesis and classical organic reactions, have been employed to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties by targeting various pathways in cancer cells. For instance, derivatives similar to the compound have shown promising results against different cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation .

Case Study:
In a study involving novel sulfonamide derivatives, compounds were tested for their ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR TK), which is crucial in many cancers. The derivatives demonstrated varying degrees of inhibitory activity, suggesting that modifications in the sulfonamide structure can enhance anticancer efficacy .

Antidiabetic Potential

Some related compounds have been investigated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity. The structural similarity of the compound may suggest potential antidiabetic effects .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary toxicity tests using zebrafish embryos indicated that certain derivatives had acceptable safety margins while maintaining biological activity .

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of EGFR TK
AntidiabeticActivation of PPARγ
ToxicityAcceptable safety margins in preliminary tests

Q & A

Q. Q1. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves coupling a 2-methyl-1,3-dioxoisoindoline derivative with a sulfamoylbenzoyl chloride precursor. Key steps include:

  • Acylation : Reacting 2-methyl-1,3-dioxoisoindolin-5-amine with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C, inert atmosphere) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–8 hours) minimizes side products like unreacted starting materials or over-acylated derivatives .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the presence of methyl(phenyl)sulfamoyl and isoindol-1,3-dione moieties. Key signals include sulfonamide protons (δ 3.1–3.3 ppm) and isoindole carbonyl carbons (δ 168–170 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 450.12) .
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in stereochemistry or hydrogen-bonding networks .

Advanced Research Questions

Q. Q3. How can researchers design assays to evaluate this compound’s biological activity, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, matrix metalloproteinases) based on structural analogs .
  • Kinetic Assays : Use fluorescence-based or calorimetric (ITC) methods to measure inhibition constants (K_i). For example, pre-incubate the compound with the enzyme (e.g., 10 nM) and monitor substrate turnover .
  • Cellular Models : Test cytotoxicity and target engagement in cancer cell lines (e.g., HeLa, MCF-7) using viability assays (MTT) and Western blotting for downstream pathway markers .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for structurally related sulfamoylbenzamide derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets using tools like ChemBL or PubChem BioAssay, filtering by assay type (e.g., in vitro vs. in vivo) and compound purity thresholds .
  • Orthogonal Validation : Re-test disputed activities under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive/negative controls.
  • SAR Studies : Systematically modify substituents (e.g., methyl vs. ethyl groups on the isoindole ring) to isolate contributions of specific functional groups to activity .

Q. Q5. How should researchers assess the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • Degradation Studies : Use HPLC-UV to monitor hydrolysis (pH 2–12 buffers) and photolysis (UV light, 254 nm) rates. Sulfamoyl bonds are prone to hydrolytic cleavage under alkaline conditions .
  • Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna (48-hour LC50) and algae (72-hour growth inhibition). Correlate results with logP values (predicted ~3.2) to assess bioaccumulation potential .

Q. Q6. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS ≈ −4.5), permeability (Caco-2 > 5 × 10^−6 cm/s), and cytochrome P450 interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like human serum albumin (binding free energy < −8 kcal/mol suggests strong plasma protein binding) .

Q. Q7. How can structural discrepancies between synthesized batches be systematically investigated?

Methodological Answer:

  • Batch Comparison : Perform comparative NMR (e.g., 1H-13C HSQC) and LC-MS metabolomic profiling to detect impurities or stereoisomers .
  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediates during synthesis, ensuring consistency in reaction progression .

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